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molecular formula C11H8ClFN2O2 B1449175 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine CAS No. 358789-16-9

2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine

Cat. No. B1449175
M. Wt: 254.64 g/mol
InChI Key: HGQVSNZAAAOJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06649608B2

Procedure details

Using an analogous method to that described in Method 28, but starting from 2,4-dichloro-5-fluoropyrimidine and 4-methoxyphenol, the product was obtained. NMR: 3.84 (s, 3H), 6.79-7.00 (m, 2H), 7.06-7.18 (m, 2H), 8.31-8.36 (m, 1H); MS (M+): 254, 256.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([F:9])=[CH:4][N:3]=1.[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1>>[Cl:1][C:2]1[N:7]=[C:6]([O:18][C:15]2[CH:16]=[CH:17][C:12]([O:11][CH3:10])=[CH:13][CH:14]=2)[C:5]([F:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product was obtained

Outcomes

Product
Name
Type
Smiles
ClC1=NC=C(C(=N1)OC1=CC=C(C=C1)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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